8-Azaspiro[4.5]dec-2-en-1-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
8-azaspiro[4.5]dec-2-en-4-one |
InChI |
InChI=1S/C9H13NO/c11-8-2-1-3-9(8)4-6-10-7-5-9/h1-2,10H,3-7H2 |
InChI Key |
LQHYRLRJMHMCGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC=CC2=O |
Origin of Product |
United States |
Spirocyclic Systems in Chemical Synthesis
Spirocyclic systems are a fascinating class of molecules where two rings are connected by a single common atom, known as the spiro atom. tandfonline.com This arrangement imparts a distinct three-dimensional geometry, moving away from the often-planar structures of many traditional organic compounds. tandfonline.comontosight.ai The rigidity of the spiro junction helps to lock the spatial orientation of substituents, which is a crucial factor for influencing interactions with biological targets. nih.gov
The inherent three-dimensionality of spirocycles allows for the projection of functional groups in multiple directions, facilitating more precise and significant interactions with the complex three-dimensional binding sites of proteins and enzymes. tandfonline.comresearchgate.net This has led to their growing prominence in drug discovery, where they are utilized both as core structures and as peripheral appendages to modify a molecule's properties. tandfonline.com Furthermore, the increased sp³ character in spirocyclic compounds is often associated with improved aqueous solubility, a desirable trait for pharmaceutical candidates. tandfonline.comresearchgate.netepa.gov
Structural Significance of the Azaspiro 4.5 Decenone Core
The 8-Azaspiro[4.5]dec-2-en-1-one core is a specific type of spirocyclic system that incorporates a nitrogen atom within its framework, classifying it as an azaspiro compound. This particular structure consists of a five-membered ring and a six-membered ring fused at a single carbon atom. The presence of both a nitrogen atom and a ketone functional group within this compact structure provides a rich platform for chemical modification and diversification.
The azaspiro[4.5]decenone framework is a key structural motif found in various natural products and pharmacologically active molecules. sioc-journal.cn Its unique architecture can influence a molecule's ability to bind to target proteins, making it a valuable scaffold for drug discovery. researchgate.net The specific arrangement of atoms, including the nitrogen and the enone system (a conjugated system of an alkene and a ketone), offers sites for hydrogen bonding, and other non-covalent interactions that are critical for biological activity.
Derivatives of the azaspiro[4.5]decane skeleton have been investigated for their potential as insecticides and for their interaction with biological targets like the sigma-1 receptor. nih.govsmolecule.com For instance, a derivative, cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one, is known to be a metabolite of the insecticide spirotetramat (B1682168) and acts by inhibiting chitin (B13524) synthesis in insects. smolecule.com
Overview of Research Directions for Azaspirocyclic Compounds
Strategies for Spirocyclic Core Construction
The fundamental challenge in synthesizing 8-azaspiro[4.5]dec-2-en-1-one lies in the efficient construction of the spirocyclic core. Several key strategies have emerged to address this, including intramolecular cyclizations, intermolecular cycloadditions, and condensation reactions.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy for forming the azaspiro[4.5]decenone skeleton. This approach typically involves the formation of a key carbon-carbon or carbon-heteroatom bond within a pre-functionalized linear precursor. A notable example is the ipso-cyclization of N-arylpropiolamides. ingentaconnect.combenthamdirect.com This method has been extensively reviewed and can be categorized into several approaches, including ipso-halocyclization, oxidative radical ipso-cyclization, and catalytic ipso-cyclization. ingentaconnect.com These reactions often proceed through dearomatization of an aromatic ring, leading to the formation of the spirocyclic dienone system. researchgate.net
Visible-light-induced radical sulfonylation and subsequent ipso-cyclization of N-substituted propiolamides represents a modern advancement in this area. rsc.orgresearchgate.net For instance, the reaction of N-substituted propiolamides with sulfonyl chloride, using eosin (B541160) Y as a photocatalyst, provides access to 3-sulfonylated azaspiro[4.5]trienones. rsc.orgresearchgate.net Similarly, I₂O₅-mediated oxidative spirocyclization of N-arylpropiolamides with sulfonylhydrazides also yields 3-sulfonylated azaspiro[4.5]trienones. rsc.orgresearchgate.net
Metal-catalyzed intramolecular cyclizations are also prevalent. For example, gold(I) catalysts have been employed in the spirocyclization of 1-ene-4,9-diyne esters to generate azaspiro[4.5]decadienones. researchgate.net Another approach involves the AlCl₃-catalyzed intramolecular cyclization of N-arylpropynamides with N-sulfanylsuccinimides, which can lead to the formation of azaspiro[4.5]trienones. mdpi.com
| Starting Material | Reagents/Catalyst | Product Type | Reference |
|---|---|---|---|
| N-Arylpropiolamides | Halogenating agents | Azaspiro[4.5]decatrien-2-ones | ingentaconnect.com |
| N-Substituted propiolamides | Sulfonyl chloride, eosin Y (photocatalyst) | 3-Sulfonylated azaspiro[4.s]trienones | rsc.orgresearchgate.net |
| N-Arylpropiolamides | I₂O₅, sulfonylhydrazides | 3-Sulfonylated azaspiro[4.5]trienones | rsc.orgresearchgate.net |
| 1-Ene-4,9-diyne esters | Gold(I) catalyst | Azaspiro[4.5]decadienones | researchgate.net |
| N-Arylpropynamides | AlCl₃, N-sulfanylsuccinimides | Azaspiro[4.5]trienones | mdpi.com |
Intermolecular Cycloaddition Reactions
Intermolecular cycloaddition reactions offer another efficient route to azaspiro[4.5]decenone derivatives. These reactions involve the coming together of two or more separate components to form the cyclic system in a single step. A notable example is the [2+2+2] cycloaddition reaction. For instance, the reaction of 4-aryliden-2-phenyl-5(4H)-oxazolones with substituted β-nitrostyrenes, promoted by cesium carbonate, has been developed to construct 3-oxa-1-azaspiro[4.5]dec-1-en-4-ones with good yields and high selectivity. researchgate.net
Another approach involves the use of group 13 diyls in ingentaconnect.comresearchgate.net-cycloaddition reactions with 1,2-diketones to form 5-metalla-spiro[4.5]heterodecenes. mdpi.com While not directly forming the this compound core, these intermediates can be valuable precursors.
Photoredox catalysis has also been applied to intermolecular oxa-[4+2] cycloaddition reactions. nii.ac.jp While the reported examples focus on oxa-heterocycles, the principles could potentially be adapted for the synthesis of azaspiro compounds. nii.ac.jp
Condensation Reactions for Azaspiro[4.5]decenone Ring Formation
Condensation reactions provide a classical yet effective method for constructing the azaspiro[4.5]decenone ring system. towson.edu These reactions typically involve the formation of a carbon-carbon bond through the reaction of a nucleophilic enolate with an electrophilic carbonyl compound, followed by cyclization.
A three-component condensation of 2,6-dimethylphenol (B121312) with isobutyraldehyde (B47883) and various nitriles in concentrated sulfuric acid has been shown to produce 1-substituted 3,3,7,9-tetramethyl-2-azaspiro[4.5]deca-6,9-dien-8-ones and the corresponding 2-azaspiro[4.5]deca-1,6,9-trien-8-ones. researchgate.net This method highlights the utility of multicomponent strategies in rapidly assembling complex spirocyclic structures from simple starting materials.
Another example involves the cyclocondensation of tert-butyl 4-oxopiperidine-1-carboxylate with dimethyl 2-methylenesuccinate in the presence of sodium methoxide (B1231860) to yield an 8-tert-butyl 4-methyl 3-methyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4,8-dicarboxylate. scispace.com This intermediate can be further elaborated to various azaspiro[4.5]decenone derivatives. scispace.com
Multicomponent Reaction Paradigms
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to form a complex product, thereby minimizing synthetic steps and waste. fu-berlin.demdpi.com This paradigm is well-suited for the synthesis of azaspiro[4.5]decenone derivatives, offering a rapid and diverse approach to these structures.
The aforementioned three-component condensation of a phenol, an aldehyde, and a nitrile to form 2-azaspiro[4.5]deca-6,9-dien-8-ones is a prime example of an MCR in this context. researchgate.net MCRs can also be employed to synthesize precursors for azaspiro compounds. For instance, a three-component coupling of cyclic ketones, a homoallylic alcohol, and methanesulfonic acid provides access to spirocyclic tetrahydropyranyl mesylates, which can be further converted to novel spirocyclic amines. clockss.org
The power of MCRs lies in their ability to generate libraries of compounds with diverse substitution patterns by simply varying the starting components. beilstein-journals.org This is particularly valuable in medicinal chemistry for the rapid identification of new bioactive molecules.
Ring Expansion Reactions in Azaspiro[4.5]decenone Synthesis
Ring expansion reactions offer an alternative and often advantageous approach to the synthesis of medium-sized rings like the piperidine (B6355638) ring in the azaspiro[4.5]decane system, which can be challenging to form via direct cyclization. whiterose.ac.uk
Nucleophile-Induced Cyclization/Ring Expansion (NICE)
A recently developed strategy known as Nucleophile-Induced Cyclization/Ring Expansion (NICE) provides an innovative route to medium-sized rings. whiterose.ac.ukwhiterose.ac.uk This method involves a cascade process where a linear precursor containing an internal nucleophile first undergoes a more favorable cyclization to form a smaller ring (e.g., 5- to 7-membered). whiterose.ac.uk This intermediate then undergoes a ring expansion to yield the desired medium-sized ring. whiterose.ac.uk
While specific applications of the NICE methodology to the synthesis of this compound are not explicitly detailed in the provided context, the general principle offers a promising avenue for future research. The strategy is designed to overcome the kinetic and thermodynamic barriers associated with the direct formation of medium-sized rings. whiterose.ac.uk The process is initiated by an internal nucleophile that catalyzes the cascade reaction. whiterose.ac.ukwhiterose.ac.uk
| Synthetic Paradigm | Key Features | Example Reaction | Reference |
|---|---|---|---|
| Intramolecular Cyclization | Formation of spirocycle from a linear precursor. | ipso-Cyclization of N-arylpropiolamides. | ingentaconnect.combenthamdirect.com |
| Intermolecular Cycloaddition | Combination of two or more components to form the ring system. | [2+2+2] cycloaddition of 4-aryliden-2-phenyl-5(4H)-oxazolones and β-nitrostyrenes. | researchgate.net |
| Condensation Reactions | Carbon-carbon bond formation followed by cyclization. | Three-component condensation of a phenol, aldehyde, and nitrile. | researchgate.net |
| Multicomponent Reactions | Three or more reactants in a one-pot synthesis. | Synthesis of spirocyclic tetrahydropyranyl mesylates. | clockss.org |
| Ring Expansion Reactions | Formation of a larger ring from a smaller cyclic precursor. | Nucleophile-Induced Cyclization/Ring Expansion (NICE). | whiterose.ac.ukwhiterose.ac.uk |
Conjugate Addition Ring Expansion (CARE)
A powerful strategy for the synthesis of cyclic compounds, including those with a spirocyclic framework, is the Conjugate Addition Ring Expansion (CARE) reaction. This cascade process combines a conjugate addition and a ring expansion in a single operational step, offering an efficient route to medium-sized and macrocyclic lactams from simpler starting materials. acs.orgdigitellinc.comresearchgate.net The general principle of the CARE reaction involves the reaction of a cyclic imide with an α,β-unsaturated carbonyl compound in the presence of a primary amine. acs.orgresearchgate.net
The reaction is initiated by the conjugate addition of the primary amine to the α,β-unsaturated carbonyl compound. The resulting enolate then attacks one of the carbonyl groups of the cyclic imide. This is followed by the cleavage of one of the imide's carbon-nitrogen bonds and the formation of a new, larger ring that incorporates the atoms from the α,β-unsaturated carbonyl and the primary amine. This method is notable for its broad scope, particularly with respect to the amine component, and its ability to be performed iteratively to "grow" macrocyclic structures. digitellinc.com
While a direct synthesis of this compound using the CARE methodology has not been explicitly reported, a plausible synthetic pathway can be envisioned. This would likely involve the reaction of a suitable cyclopentane-1,1-dicarboxylic imide with an appropriate α,β-unsaturated ketone and a primary amine. The intramolecular nature of the subsequent cyclization would lead to the formation of the desired spirocyclic system.
Plausible CARE approach to 8-Azaspiro[4.5]decenone core:
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
|---|
This method's key advantage lies in its ability to construct complex cyclic systems from readily available starting materials in a single, efficient step. acs.org
Strained Ring Rearrangements
Strained ring rearrangements offer another avenue for the synthesis of spirocyclic compounds, including azaspiro[4.5]decenones. These reactions leverage the release of ring strain in small, constrained rings to drive the formation of more complex, larger ring systems. The pinacol (B44631) and semipinacol rearrangements are classic examples of such transformations that have been adapted for the synthesis of spirocyclic ketones and lactams. rsc.orgacs.org
The pinacol rearrangement involves the acid-catalyzed rearrangement of a 1,2-diol to a ketone or aldehyde. rsc.org In the context of spirocycle synthesis, a suitably substituted cyclic diol can undergo rearrangement to form a spirocyclic ketone. The key step involves the migration of a carbon-carbon bond to an adjacent carbocation, leading to a ring expansion and the formation of the spirocyclic core.
The semipinacol rearrangement is a related transformation that can be initiated from a variety of substrates, including α-hydroxy epoxides and allylic alcohols. This rearrangement has been successfully employed in the synthesis of azaspirocycles. acs.orgacs.orgubc.ca For instance, the treatment of piperidine-based allylic cyclobutanols with N-bromosuccinimide (NBS) can induce a ring expansion to furnish highly functionalized 6-azaspirocyclopentanones. ubc.ca A similar strategy could be adapted for the synthesis of the 8-azaspiro[4.5]decenone system.
A proposed semipinacol rearrangement for the synthesis of an azaspiro[4.5]decane framework, a precursor to the target enone, could involve the following key transformation:
| Starting Material | Reagent | Key Transformation | Product |
| Substituted Cyclobutanol tethered to a piperidine ring | N-Bromosuccinimide (NBS) | Semipinacol Rearrangement | 6-Azaspiro[4.5]decanone derivative |
These rearrangement reactions are powerful tools for the stereocontrolled synthesis of complex spirocycles, often establishing multiple stereocenters in a single step. acs.org
Radical-Mediated Spirocyclization Processes
Radical reactions provide a versatile and powerful platform for the construction of complex molecular architectures, including spirocyclic systems. The generation of radical intermediates allows for unique bond formations that are often complementary to traditional ionic reaction pathways.
Dearomatizing Spirocyclization
Dearomatizing spirocyclization has emerged as a significant strategy for the synthesis of spirocyclic compounds from readily available aromatic precursors. researchgate.net This approach involves an intramolecular cyclization of a side chain onto an aromatic ring, which disrupts the aromaticity and generates a spirocyclic dienone system. Radical-mediated versions of this transformation are particularly effective.
A common strategy involves the generation of a radical on a side chain appended to an aromatic ring. This radical then adds to the aromatic ring in an ipso- or ortho-fashion, leading to a spirocyclic intermediate that can be subsequently oxidized to the dienone product. Various methods for radical generation can be employed, including the use of radical initiators, photoredox catalysis, or metal-catalyzed processes. acs.orgCurrent time information in Le Flore County, US.
For example, a photomediated iodinated spirocyclization of N-(4-methoxybenzyl) propiolamide (B17871) has been developed to afford azaspiro[4.5]deca-6,9-diene-3,8-diones. This reaction proceeds through a radical addition/ipso-cyclization/dearomatization sequence at room temperature. acs.org Another approach involves the iron-catalyzed cascade cyanoalkylation/radical dearomatization of N-phenylcinnamamides to access cyanoalkylated 1-azaspiro[4.5]decanes. ubc.ca
Examples of Radical Dearomatizing Spirocyclization for Azaspiro[4.5]decenones:
| Starting Material | Radical Source/Mediator | Key Steps | Product |
| N-(4-methoxybenzyl) propiolamide | N-Iodosuccinimide (NIS), visible light | Radical addition, ipso-cyclization, dearomatization | Azaspiro[4.5]deca-6,9-diene-3,8-dione |
| N-phenylcinnamamides | Aliphatic aldehydes, Fe catalyst | Radical addition, spirocyclization, oxidation | Alkylated 1-azaspiro[4.5]deca-6,9-diene-2,8-diones |
This methodology provides a powerful means to rapidly construct the complex core of azaspiro[4.5]decenones from simple, planar aromatic starting materials.
Domino Radical Bicyclization
Domino radical reactions, also known as cascade reactions, are highly efficient processes that allow for the formation of multiple bonds and rings in a single synthetic operation. Domino radical bicyclization has been successfully applied to the synthesis of spirocyclic systems, including azaspiro[4.4]nonane derivatives, which are structurally related to the target 8-azaspiro[4.5]decenone. rsc.orgacs.org
This strategy typically involves the generation of a radical that initiates a sequence of intramolecular cyclizations. For the synthesis of azaspirocycles, an aryl or vinyl radical can be generated, which then undergoes a 5-exo-trig cyclization onto a tethered alkene or alkyne. The resulting radical intermediate can then participate in a second cyclization to form the spirocyclic core.
A reported example describes the synthesis of 1-azaspiro[4.4]nonane derivatives through a domino radical bicyclization of O-benzyl oxime ethers. rsc.orgacs.org In this process, an aryl radical is generated, which adds to the C=N bond of the oxime ether. The resulting alkoxyaminyl radical is then trapped by a tethered double bond to complete the spirocyclization. While this specific example leads to a [4.4] system, the underlying principles can be adapted for the construction of the 8-azaspiro[4.5]decane skeleton by appropriate modification of the starting materials.
Key Features of Domino Radical Bicyclization:
| Feature | Description |
| Initiation | Generation of an aryl or vinyl radical. |
| First Cyclization | Intramolecular addition of the radical to a tethered π-system. |
| Second Cyclization | Intramolecular cyclization of the newly formed radical to create the spirocyclic system. |
| Termination | Quenching of the final radical species. |
This approach offers a highly convergent and atom-economical route to complex spirocyclic frameworks.
Metal-Catalyzed Transformations for Azaspiro[4.5]decenone Scaffolds
Metal-catalyzed reactions have revolutionized organic synthesis, providing powerful and selective methods for the construction of complex molecules. Palladium catalysis, in particular, has been widely employed in the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Reactions
Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Buchwald-Hartwig amination reactions, are indispensable tools in modern organic synthesis. These reactions can be strategically applied to the synthesis of the 8-azaspiro[4.5]decenone core, either through direct spirocyclization or as key steps in a multi-step sequence.
An intramolecular Heck reaction is a powerful method for the construction of cyclic and spirocyclic systems. wikipedia.org This reaction involves the palladium-catalyzed coupling of a vinyl or aryl halide with a tethered alkene. A plausible strategy for the synthesis of the 8-azaspiro[4.5]decenone scaffold would involve an intramolecular Heck cyclization of a precursor containing both a vinyl or aryl halide and a suitably positioned alkene. This would lead to the formation of the spirocyclic carbocyclic framework, which could then be further elaborated to the final lactam. The dearomative Heck reaction of C2-tethered pyrroles has been shown to produce 3,2'-spiropyrrolidine-2-oxindole derivatives, demonstrating the feasibility of such cyclizations. sioc-journal.cn
Palladium-catalyzed allylic alkylation (AAA) is another versatile method that can be used to construct the spirocyclic core. acs.org This reaction involves the coupling of an allylic electrophile with a nucleophile. For the synthesis of spiro lactams, an intramolecular AAA of a substrate containing both an allylic leaving group and a lactam enolate can be envisioned. The enantioselective palladium-catalyzed decarboxylative allylic alkylation of lactams has been developed to form 3,3-disubstituted pyrrolidinones and piperidinones with high enantioselectivity, showcasing the power of this approach for creating chiral spirocyclic N-heterocycles. nih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. beilstein-journals.orgpurdue.edu While not a direct method for spirocyclization, it can be a key step in the synthesis of the 8-azaspiro[4.5]decenone scaffold. For example, a pre-formed spirocyclic ketone could be converted to the corresponding enol triflate, which could then undergo a Buchwald-Hartwig amination with a primary amine to form an enamine. Subsequent tautomerization and cyclization would then yield the desired lactam.
Potential Palladium-Catalyzed Routes to 8-Azaspiro[4.5]decenone:
| Reaction Type | General Transformation | Application to Target Synthesis |
| Intramolecular Heck Reaction | Aryl/Vinyl Halide + Alkene → Cyclic Alkene | Formation of the spirocyclic carbocyclic core. |
| Asymmetric Allylic Alkylation | Allylic Electrophile + Nucleophile → Alkylated Product | Enantioselective formation of the spirocyclic lactam. |
| Buchwald-Hartwig Amination | Aryl/Vinyl Halide + Amine → Aryl/Vinyl Amine | Introduction of the nitrogen atom to form the lactam ring. |
The versatility and functional group tolerance of palladium-catalyzed reactions make them highly valuable for the construction of complex and functionally diverse 8-azaspiro[4.5]decenone derivatives.
Copper-Catalyzed Dearomatization
Copper catalysis has emerged as a powerful tool for the synthesis of complex molecular architectures, including azaspiro[4.5]decanes. These methods often proceed through a dearomatization process, where a stable aromatic precursor is converted into a non-aromatic spirocyclic product.
A significant strategy involves the copper-catalyzed intramolecular trifluoromethylation of N-benzylacrylamides coupled with dearomatization. acs.org This reaction effectively constructs trifluoromethylated 2-azaspiro[4.5]decanes that feature adjacent quaternary stereocenters. The process is typically carried out under mild conditions and provides moderate to excellent yields. acs.org The reaction mechanism involves a tandem radical addition and a dearomatizing cyclization. rsc.org This approach is not limited to trifluoromethylation; an efficient method for synthesizing difluoroalkylated 2-azaspiro[4.5]decanes from N-benzylacrylamides and ethyl bromodifluoroacetate has also been established. rsc.org The resulting products from these reactions can be further transformed into other valuable structures, such as difluoroalkylated quinolinones and saturated spirocyclohexanone scaffolds. rsc.org
Another copper-catalyzed approach involves the oxidative ipso-cyclization of N-(p-methoxyaryl)propiolamides with disulfides. This method, which uses a copper(II) chloride catalyst and molecular oxygen, proceeds through a sequence of oxidative C-S bond formation, ipso-cyclization, and dearomatization to yield 3-(arylthio)-1-azaspiro[4.5]deca-3,6,9-triene-2,8-diones. researchgate.net Similarly, copper has been used to catalyze the difunctionalization of activated alkynes, leading to 3-trifluoromethyl spiro[4.5]trienones through a tandem cyclization/dearomatization process. researchgate.net
Table 1: Examples of Copper-Catalyzed Dearomatization for Azaspiro[4.5]decane Synthesis
Cascade Cyclization Strategies
Cascade reactions, also known as domino or tandem reactions, are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation. These strategies are particularly valuable for rapidly assembling complex molecular frameworks like azaspiro[4.5]decenones from simpler precursors.
One notable example is a silver-promoted oxidative cascade cyclization, which provides a highly regioselective synthesis of phosphorylated azaspiro[4.5]decenones. acs.org This method utilizes a cinnamamidyl radical-mediated pathway. Gold catalysis has also been employed in a cyclization/semipinacol rearrangement cascade of 1,6-enynes to construct 7-azaspiro[4.5]decanes with good diastereoselectivities. researchgate.net
Radical-initiated cascade processes are particularly powerful for building complex polycyclic systems. nih.gov A radical selenylative cyclization of trifluoromethyl propargyl imines with diselenides has been developed for the regiodivergent synthesis of functionalized azaspiro[4.5]-tetraenones. researchgate.net This reaction proceeds through a sequence of radical addition, spirocyclization, and dearomatization. researchgate.net Depending on the choice of oxidant, the reaction can be directed towards either dearomative ipso-annulation or intramolecular ortho-annulation, demonstrating good regioselectivity. researchgate.net The utility of such methods is highlighted by their applicability to scale-up reactions and the potential for further modification of the resulting products. researchgate.net
Table 2: Overview of Cascade Cyclization Strategies for Azaspiro[4.5]decenone Synthesis
Electrochemical Synthesis Approaches to Spiro[4.5]trienones
Electrochemical synthesis represents a green and sustainable alternative to conventional methods, often avoiding the need for stoichiometric chemical oxidants or metal catalysts. nih.govacs.orgacs.org These techniques have been successfully applied to the construction of spiro[4.5]trienone and azaspiro[4.5]trienone systems.
A novel electrochemical approach for synthesizing spiro[4.5]trienones involves a radical-initiated dearomative spirocyclization of alkynes with diselenides. nih.gov This metal-free and oxidant-free reaction is conducted in an undivided cell under mild conditions, yielding a variety of selenation spiro[4.5]trienones in moderate to good yields. nih.gov The development of continuous-flow systems combined with electrosynthesis shows potential for scaling up these reactions efficiently. nih.gov
This strategy has been extended to the synthesis of 3-halogenated spiro[4.5]trienones through the electrochemical oxidative halocyclization of N-aryl alkynamides. acs.orgacs.orgx-mol.com Using simple lithium halides as the halogen source and graphite (B72142) electrodes, this method provides good to excellent yields of dearomative halo-spirocyclization products and demonstrates broad functional group tolerance. acs.orgacs.org The reaction proceeds at room temperature without the need for metal catalysts or external oxidants. acs.orgacs.org
Furthermore, the electrochemical synthesis of phosphorylated azaspiro[4.5]di/trienones has been developed. rsc.org This Cp2Fe-mediated process circumvents the need for external oxidants and high temperatures, demonstrating broad substrate scope and good diastereoselectivity. The proposed mechanism involves a radical-initiated dearomative cyclization driven by ferrocenium (B1229745) cations. rsc.org
Table 3: Electrochemical Synthesis of Spiro[4.5]trienones and Azaspiro[4.5]trienones
Table of Mentioned Compounds
Computational and Theoretical Investigations of 8 Azaspiro 4.5 Dec 2 En 1 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It has become a popular and versatile tool in computational chemistry because it offers a good balance between accuracy and computational cost. DFT methods are used to determine molecular properties by calculating the electron density rather than the complex many-electron wavefunction.
For azaspiro compounds, DFT calculations are routinely employed to rationalize stereochemical outcomes and elucidate electronic properties. In studies of dibenzo 1-azaspiro[4.5]decanes, for instance, DFT calculations have successfully rationalized the high diastereocontrol observed in their synthesis. nih.govacs.org Similarly, DFT has been used to model the electron distribution at spirocenters to predict regioselectivity. The introduction of an electron-deficient ketone group, as present in 8-Azaspiro[4.5]dec-2-en-1-one, is known to stabilize both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), a phenomenon that can be precisely quantified by DFT. mdpi.com
A typical DFT analysis of this compound would involve the calculation of key electronic descriptors, as illustrated by data for analogous compounds.
Table 1: Representative Electronic Properties Calculated via DFT for Spirocyclic Systems
| Property | Description | Typical Application |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | Predicts reactivity towards electrophiles and ionization potential. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | Predicts reactivity towards nucleophiles and electron affinity. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net |
| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution on a molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites for reactions. researchgate.net |
| Natural Bond Orbital (NBO) Analysis | Analyzes charge transfer and intramolecular interactions. | Reveals hyperconjugative interactions and delocalization of electron density. researchgate.net |
Potential Energy Surface (PES) analysis is a critical tool for understanding chemical reactions. A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the lowest-energy paths connecting them (reaction pathways).
For azaspiro compounds, DFT calculations are used to compute the potential energy surface for cyclization reactions, helping to understand the mechanism and selectivity. researchgate.net For example, a PES scan can be performed by systematically changing a specific dihedral angle to determine the most energetically favorable conformer of a molecule. researchgate.net In the synthesis of seven-membered azaspiro compounds, DFT calculations of the reaction path helped to identify transition state geometries and energy barriers, revealing that the reaction proceeds through a two-step mechanism in some cases. nih.gov
For the formation of this compound, a PES analysis could elucidate the transition states and intermediates of key cyclization steps, such as a Dieckmann cyclization or a radical-mediated cyclization, providing insight into the reaction's feasibility and expected stereochemical outcome. researchgate.net
Table 2: Data from a Computed Potential Energy Surface for a Reagent-Controlled Photocatalytic Cyclization
| Species | Description | Relative Free Energy (ΔG, kcal/mol) |
|---|---|---|
| Reactants | Starting materials before reaction | 0.0 |
| Intermediate A | First key intermediate | -5.2 |
| Transition State 1 (TS1) | Energy barrier to form Intermediate B | +10.5 |
| Intermediate B | Second key intermediate | -12.1 |
| Transition State 2 (TS2) | Energy barrier leading to product | +8.7 |
| Product | Final cyclized product | -25.6 |
Note: Data is illustrative, based on a representative photocatalytic cyclization of an aryl aldimine. researchgate.net
Density Functional Theory (DFT) for Electronic Structure and Properties
Molecular Modeling and Simulation
Molecular modeling encompasses a broader set of computational techniques used to represent and simulate the behavior of molecules.
The spirocyclic core of this compound imparts significant conformational rigidity compared to acyclic or simple cyclic systems. researchgate.net Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. This is crucial as the biological activity and reactivity of a molecule are highly dependent on its shape.
In azaspiro systems, the fused rings limit conformational freedom. sigmaaldrich.com Molecular modeling can be used to perform systematic searches of the conformational space to identify low-energy conformers. For related spiro compounds, such as derivatives of 9-oxa-6-azaspiro[4.5]dec-6-en-10-one, 2D NMR experiments combined with molecular modeling were used to determine the relative configurations and explain reaction mechanisms. researchgate.net Understanding the preferred conformations and the steric hindrance imposed by substituents is key to designing selective syntheses and predicting interactions with biological targets.
The introduction of heteroatoms and functional groups further tunes these energetics. In conjugated polymers, incorporating an electron-deficient spirocycle with a ketone group has been shown to be a novel method for stabilizing the frontier molecular orbitals (HOMO and LUMO). mdpi.com This electronic stabilization affects the material's optoelectronic properties. For a molecule like this compound, the combination of the spirocyclic frame, the nitrogen heteroatom, and the α,β-unsaturated ketone system creates a unique energetic profile that dictates its stability and chemical behavior. Strain-release driven reactions, for instance, harness the inherent ring strain of highly constrained precursors to drive the formation of spirocycles. nih.gov
Conformational Analysis and Steric Hindrance
Mechanistic Postulations and Verification of Synthetic Transformations
Computational methods are invaluable for postulating and verifying the mechanisms of complex organic reactions. For the synthesis of azaspiro[4.5]decane skeletons, several synthetic routes exist, including domino reactions, cycloadditions, and radical cyclizations. researchgate.netresearchgate.net
DFT calculations have been instrumental in verifying proposed mechanisms. For example, in a NaH-promoted domino reaction to form spiro[4.5]decanes, DFT calculations were performed to verify the proposed [4+2] cycloaddition mechanism and analyze the origins of the observed high diastereoselectivity. researchgate.net In another study, a metal-free, photoinduced reductive decarboxylative radical cyclization was developed to access 1-azaspirocyclic systems, with computational studies helping to elucidate the key mechanistic steps. researchgate.net The synthesis of 3-oxa-1-azaspiro[4.5]decenone derivatives via a [2+2+2] cycloaddition was also rationalized through mechanistic proposals based on the roles of the substrates and promoter. researchgate.net
A plausible synthesis for this compound could involve an intramolecular cyclization, such as a Dieckmann cyclization of a suitable diester precursor followed by decarboxylation. Computational modeling of this pathway would involve locating the transition state for the key ring-forming step and calculating the activation energy to confirm the viability of the proposed mechanism.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Dibenzo 1-azaspiro[4.5]decane |
| 9-Oxa-6-azaspiro[4.5]dec-6-en-10-one |
| Spiro[4.5]decane |
Solvent Effects and Reaction Condition Optimization through Computational Models
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the influence of solvents and other reaction parameters on the synthesis of complex molecules like spirocycles. These theoretical investigations provide deep insights into reaction mechanisms, transition state energies, and intermediate stabilities, thereby guiding the experimental optimization of reaction conditions for improved yields and selectivity.
Detailed research findings demonstrate that the choice of solvent can dramatically alter the energy profile of a reaction, favoring one pathway over another. In the synthesis of spirocycles, computational studies have shown that solvents can play a crucial role through specific interactions with reactive intermediates. researchgate.net For instance, in reactions proceeding via cationic intermediates, the solvent's ability to form dative bonds or stabilize charged species can determine whether a desired cyclization occurs or if a competing elimination pathway is favored. researchgate.net
A DFT study on the synthesis of spirocycles catalyzed by triflic acid highlighted the critical role of the solvent environment. researchgate.net The calculations, performed at the B3LYP-D3BJ/TZ2P//B3LYP-D3BJ(PCM)/6-31+G(d) level of theory, revealed that non-interacting solvents are key to promoting the desired cyclization. researchgate.net In a solvent like dichloromethane (B109758) (DCM), the absence of significant discrete solvent-cation interactions allows a strong intramolecular π-cation interaction to prevail, which favors the [5-exo-dig] cyclization route. researchgate.net Conversely, in solvents like tetrahydrofuran (B95107) (THF) or toluene, the formation of stabilized solvent-cation complexes modifies the energy profile, promoting an alternative elimination pathway. researchgate.net
| Intermediate/Transition State | Solvent | Relative Gibbs Energy (kcal/mol) | Favored Pathway |
| INT2 + DCM | Dichloromethane | 0.0 | Cyclization |
| TS_Cyclization | Dichloromethane | +5.8 | Cyclization |
| INT2 + THF | Tetrahydrofuran | 0.0 | Elimination |
| TS_Elimination | Tetrahydrofuran | +1.2 | Elimination |
| Data derived from DFT calculations on a model system for spirocyclization, illustrating the energetic preference based on the solvent environment. researchgate.net |
Similarly, computational models have been effectively used to rationalize the dramatic differences in product yields observed when changing solvents in palladium-catalyzed spiroannulation reactions. A DFT investigation into the synthesis of a spiro nih.govdecane derivative compared the reaction outcomes in N,N-dimethylformamide (DMF) and 1,4-dioxane (B91453). acs.org The study found that the rate-determining step, a C-Br bond oxidative addition, had a significantly higher free energy barrier in 1,4-dioxane compared to DMF. acs.org This computational finding directly correlated with experimental results where the reaction yield dropped from 91% in DMF to 43% in 1,4-dioxane. acs.org The calculated half-life for surmounting the transition state barrier was approximately three times longer in 1,4-dioxane, providing a quantitative explanation for the lower reaction rate and yield. acs.org
| Solvent | Experimental Yield (%) | Calculated Free Energy Barrier (kcal/mol) | Calculated Half-Life (h) |
| DMF | 91 | 32.4 | 12 |
| 1,4-Dioxane | 43 | 33.5 | 48 |
| Comparison of experimental yields with DFT-calculated energy barriers for the rate-determining step in a Pd-catalyzed spiroannulation. acs.org |
These examples underscore the predictive power of computational chemistry in modern synthetic chemistry. By modeling reaction pathways under various conditions, researchers can screen for optimal solvents and other parameters in silico, saving significant time and resources in the laboratory. The insights gained from these theoretical studies, such as the nature of solvent-intermediate interactions and the energetics of transition states, are crucial for the rational design of efficient synthetic routes to complex targets like this compound. researchgate.netacs.org DFT calculations have also been successfully applied to rationalize the stereochemical outcomes of reactions producing related dibenzo-1-azaspiro[4.5]decanes in solvents like diethyl ether and toluene, showing excellent agreement with experimental findings. nih.govacs.org
Chemical Reactivity and Functionalization of the 8 Azaspiro 4.5 Dec 2 En 1 One Moiety
Transformations at the Carbonyl Group
The carbonyl group at the 1-position of the 8-Azaspiro[4.5]dec-2-en-1-one ring system is a key site for chemical modifications. Its reactivity is typical of α,β-unsaturated ketones, making it susceptible to both reduction and nucleophilic addition reactions.
The reduction of the carbonyl group in azaspiro[4.5]decane derivatives can lead to the formation of the corresponding alcohols. For instance, the reduction of ketone functionalities in related spiro systems has been achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄). In a study involving a derivative, 3-(2,5-dimethylphenyl)-8-hydroxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl carbonate, treatment with NaBH₄ in a methanol (B129727) and dichloromethane (B109758) mixture at low temperatures resulted in the reduction of a ketone to a hydroxyl group. nih.gov Similarly, in other spirocyclic systems, lithium aluminum hydride (LiAlH₄) has been employed for reduction reactions. The choice of reducing agent can influence the stereochemical outcome of the reaction, which is a critical aspect in the synthesis of chiral molecules.
Table 1: Reduction of Carbonyl Group in Related Spiro Compounds
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 3-(2,5-Dimethylphenyl)-8-hydroxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl carbonate | NaBH₄, CeCl₃·7H₂O | Corresponding alcohol | nih.gov |
| 8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine | LiAlH₄ | Amine derivative |
The carbonyl carbon of the this compound system is electrophilic and can be attacked by various nucleophiles. cymitquimica.com These reactions can lead to the formation of new carbon-carbon or carbon-heteroatom bonds, providing a pathway to a diverse range of derivatives. The presence of the α,β-unsaturation means that both 1,2-addition (at the carbonyl carbon) and 1,4-conjugate addition (at the β-carbon of the alkene) are possible, depending on the nature of the nucleophile and the reaction conditions. For instance, in related spirotetramat (B1682168) derivatives, which share a similar core structure, nucleophilic additions at the carbonyl group are a key reaction type. smolecule.com The unique spirocyclic structure can influence the facial selectivity of nucleophilic attack, a phenomenon that has been studied in similar cyclohexadienone systems. acs.org
Reduction Reactions
Reactions at the Azaspiro Ring System
The azaspiro ring system, particularly the nitrogen atom and the spirocyclic carbons, offers further opportunities for functionalization.
The secondary amine nitrogen in the 8-azaspiro[4.5]decane core is nucleophilic and can be readily derivatized. cymitquimica.com Common reactions include acylation, alkylation, and sulfonylation. For example, in the synthesis of novel benzisoxazole derivatives, the nitrogen atom of a related 1-oxa-8-azaspiro[4.5]dec-3-en-2-one was sulfonated using various sulfonyl chlorides in the presence of a base like triethylamine. scispace.com This led to the formation of a series of N-sulfonylated products. scispace.com Similarly, N-alkylation can be achieved using alkyl halides. google.com The introduction of different substituents on the nitrogen atom can significantly alter the physicochemical and biological properties of the molecule. For instance, the Boc (tert-butoxycarbonyl) protecting group is often used to modulate the reactivity of the nitrogen during multi-step syntheses.
Table 2: Derivatization of the Nitrogen Atom in Related Azaspiro Compounds
| Starting Material | Reagent | Product Type | Reference |
|---|---|---|---|
| 4-(4-(6-fluorobenzo[d]isoxazol-3-yl) piperidine-1-carbonyl)-3-methyl-1-oxa-8-azaspiro[4.5]dec-3- en-2-one hydrochloride | Various R-SO₂Cl, TEA | N-Sulfonylated derivatives | scispace.com |
| 8-methyl-3,3-diphenyl-2-oxo-1, 4-dioxa-8-azaspiro[4.5]decane | Methyl iodide | N-Methylated quaternary ammonium (B1175870) salt | google.com |
| 2-thia-8-azaspiro[4.5]dec-3-ene | Boc anhydride | N-Boc protected derivative |
While direct substitution at the spirocyclic carbons is less common, modifications can be achieved through multi-step sequences. The reactivity of these carbons can be influenced by adjacent functional groups. For example, the presence of a carbonyl or hydroxyl group can facilitate reactions at neighboring positions. The rigid spirocyclic framework can also impart specific stereochemical control in these transformations. nih.gov In some instances, rearrangement reactions of the spirocyclic system can be induced under certain conditions, leading to structurally diverse products. researchgate.net
Derivatization of Nitrogen Atom
Modifications of the Alkene Moiety
The alkene double bond in the this compound ring is another site for functionalization. It can undergo various reactions typical of alkenes, such as hydrogenation, halogenation, and cycloadditions. The electron-withdrawing effect of the adjacent carbonyl group makes the alkene susceptible to conjugate additions by nucleophiles.
In related systems, the double bond can be reduced. For example, in the metabolism of spirotetramat, the double bond in the tetramic acid moiety can be reduced to form a monohydroxy metabolite. epa.gov Furthermore, the double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct more complex polycyclic systems. acs.org The reactivity and stereoselectivity of these reactions are influenced by the substituents on the spirocyclic framework.
Hydrogenation and Reduction
The presence of an α,β-unsaturated carbonyl system and a lactam ring in the this compound framework allows for a range of reduction methodologies, targeting either the carbon-carbon double bond or the ketone, or both.
Catalytic hydrogenation is a primary method for the reduction of the enone system. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reaction, leading to either syn or anti diastereomers with respect to the existing stereochemistry of the spirocycle. For instance, the asymmetric hydrogenation of cyclic α,β-unsaturated ketones and lactams has been extensively studied, often employing transition metal catalysts with chiral ligands. rsc.org Rhodium-based catalysts, such as those with (S,S)-f-spiroPhos, have demonstrated high efficiency in the enantioselective hydrogenation of α,β-unsaturated nitriles, which can be precursors to chiral lactams. rsc.org While specific data for the parent this compound is limited, analogous systems suggest that catalysts like Rh/ZhaoPhos and N,P-Ir complexes are effective for the asymmetric hydrogenation of α,β-unsaturated lactams. rsc.org
Conjugate reduction of the enone can be achieved using reagents like triethylsilane in the presence of Wilkinson's catalyst, leading to the saturated ketone. rsc.org Alternatively, hydrogenation with palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) can also effect the reduction of the double bond. rsc.org
The reduction of the ketone functionality to a hydroxyl group can be accomplished using various hydride reagents. For diastereoselective reductions, reagents like sodium borohydride (NaBH₄) in the presence of cerium(III) chloride (Luche conditions) are often employed to favor the formation of the allylic alcohol with high stereoselectivity. rsc.org Lithium aluminum hydride (LiAlH₄) can also be used, though it may lead to different diastereomeric ratios. rsc.org In some cases, a dissolving metal reduction, such as with sodium in liquid ammonia, can be utilized to reduce the enone system. nottingham.ac.uk
| Reaction Type | Reagent(s) and Conditions | Product(s) | Key Features |
| Catalytic Hydrogenation | H₂, Rh- or Ir-based chiral catalysts (e.g., Rh/f-spiroPhos) | Saturated lactam | Can be highly enantioselective and diastereoselective. rsc.orgrsc.org |
| Conjugate Reduction | Triethylsilane, Wilkinson's catalyst | Saturated ketone | Selective for the C=C double bond. rsc.org |
| Ketone Reduction | NaBH₄, CeCl₃ (Luche conditions) | Allylic alcohol | High diastereoselectivity for the hydroxyl group. rsc.org |
| Enone Reduction | Sodium/Ammonia | Saturated alcohol | Reduces both the C=C double bond and the ketone. nottingham.ac.uk |
Electrophilic Additions
The electron-rich double bond in the this compound system is susceptible to electrophilic attack. These reactions can introduce new functional groups and stereocenters into the molecule.
A notable reaction is the electrophilic ipso-cyclization, which is often a key step in the synthesis of the azaspiro[4.5]decenone core itself. acs.org In this process, an electrophile adds to an alkyne precursor, generating a cationic intermediate that undergoes an ipso-addition to a tethered aromatic ring, forming the spirocyclic dienone. acs.org While this is a synthetic route to the scaffold, the resulting enone can potentially undergo further electrophilic additions.
Halogenation of the double bond can be achieved using electrophilic halogen sources. For instance, the reaction with N-iodosuccinimide (NIS) in the presence of an acid can lead to iodinated spirocyclic compounds. researchgate.net Similarly, other electrophiles can be introduced. A silver-promoted oxidative cascade cyclization with a phosphorylation/1,5-aryl migration/desulfonylation/dearomatization process has been reported to yield phosphorylated azaspiro[4.5]decenones. scispace.com
The reactivity of the enone system can also be harnessed in cycloaddition reactions. For example, the [3+2] annulation of 6-alkylidene-penicillanates with allenoates, catalyzed by phosphines, leads to the formation of spirocyclic cyclopentene-β-lactams, highlighting the ability of the exocyclic double bond in related systems to participate in cycloadditions. nih.gov
| Reaction Type | Reagent(s) | Product Type | Reference |
| ipso-Iodocyclization | N-Iodosuccinimide (NIS) | Iodinated spiro[4.5]trienones | researchgate.net |
| Phosphorylation/Cyclization | Silver catalysts, P-centered radicals | Phosphorylated azaspiro[4.5]decenones | scispace.com |
| [3+2] Annulation | Allenoates, Phosphine catalyst | Spirocyclopentene-β-lactams | nih.gov |
Stereoselective Modifications and Chiral Pool Applications
The inherent chirality of the this compound scaffold makes it an attractive starting point for the synthesis of enantiomerically pure compounds. Stereoselective modifications can be achieved through various strategies, including the use of chiral catalysts and chiral auxiliaries.
The synthesis of spiro-β-lactams has been accomplished with a high degree of stereoselectivity using chiral pool approaches. For example, D-(+)-glucose has been used as a chiral starting material to generate a chiral ketene, which then undergoes a [2+2] cycloaddition with imines to produce spiro-β-lactams with good diastereoselectivity. sci-hub.sesci-hub.se Similarly, natural proline has been utilized for the chirospecific synthesis of spirocyclic β-lactams. acs.org These methods underscore the potential of using readily available chiral molecules to construct complex spirocyclic systems with controlled stereochemistry.
Asymmetric catalysis plays a crucial role in the stereoselective functionalization of the azaspirodecenone core. As mentioned in the hydrogenation section, chiral Rh- and Ir-based catalysts are effective for the enantioselective reduction of the enone double bond. rsc.org Furthermore, the diastereoselective synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives has been achieved through a gold and palladium relay catalytic tandem cyclization, demonstrating the power of metal catalysis in controlling stereochemistry. wiley.com
The introduction of substituents at various positions of the spirocyclic framework can also be performed stereoselectively. For instance, the diastereoselective addition of organometallic reagents to related spirocyclic imines allows for the controlled installation of new stereocenters.
Functional Group Interconversions within the Azaspiro[4.5]decenone Framework
The functional groups present in the this compound moiety, namely the ketone, the lactam, and the alkene, can be interconverted to a variety of other functionalities, further expanding the synthetic utility of this scaffold.
The ketone at the 1-position can be transformed into other groups. For example, it can be converted to an exocyclic methylene (B1212753) group through a Wittig reaction or similar olefination procedures. It can also be protected as a ketal, such as a 1,4-dioxa-8-azaspiro[4.5]decane derivative, to allow for selective reactions at other positions of the molecule. sigmaaldrich.com The ketone can also be converted to an amine via reductive amination. rsc.org
The lactam functionality can also be modified. The N-H bond can be alkylated or acylated to introduce various substituents on the nitrogen atom. The amide bond of the lactam can be cleaved under hydrolytic conditions, which can be useful for accessing α,α-disubstituted β-amino acids. sci-hub.se
The alkene can serve as a handle for further functionalization. As discussed, it can be hydrogenated or subjected to electrophilic additions. It can also participate in other transformations such as dihydroxylation or epoxidation to introduce new oxygenated functionalities.
The following table summarizes some of the key functional group interconversions:
| Initial Functional Group | Reagent(s) and Conditions | Resulting Functional Group |
| Ketone (C1) | Wittig reagent (e.g., Ph₃P=CH₂) | Exocyclic alkene |
| Ketone (C1) | Ethylene glycol, acid catalyst | Ketal |
| Ketone (C1) | R-NH₂, reducing agent (e.g., NaBH₃CN) | Amine |
| Alkene (C2-C3) | OsO₄, NMO | Diol |
| Alkene (C2-C3) | m-CPBA | Epoxide |
| Lactam (N-H) | Alkyl halide, base | N-Alkyl lactam |
8 Azaspiro 4.5 Dec 2 En 1 One As a Synthetic Intermediate and Building Block
Precursor in the Synthesis of Complex Molecules
The N-Boc protected derivative of 8-Azaspiro[4.5]dec-2-en-1-one has been identified as a critical intermediate in the development of inhibitors for challenging therapeutic targets, such as SHP2 (Src Homology-2 phosphatase) and KRAS G12C. google.comgoogle.com The SHP2 non-receptor protein tyrosine phosphatase is a key signaling node, and its aberrant activity is linked to various human diseases, including Noonan Syndrome and several types of cancer. google.comgoogleapis.com Likewise, the KRAS G12C mutation is a significant driver in non-small cell lung cancer and colorectal cancer. google.com
The synthesis of this key spirocyclic intermediate is a multi-step process, as detailed in various patents. googleapis.comepo.org The general approach involves the construction of the spirocyclic core followed by functional group manipulations to yield the desired α,β-unsaturated ketone system.
Table 1: Representative Synthesis of tert-Butyl 1-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate
| Step | Reactants | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| 1 | tert-Butyl 4-formylpiperidine-1-carboxylate, Allyl bromide | Lithium tert-butoxide, DMF, 0 °C | tert-Butyl 4-allyl-4-(hydroxymethyl)piperidine-1-carboxylate | googleapis.com |
| 2 | Product of Step 1 | Dess-Martin periodinane, DCM | tert-Butyl 4-allyl-4-formylpiperidine-1-carboxylate | googleapis.com |
| 3 | Product of Step 2 | Grubbs' Catalyst (2nd generation), Benzene, Reflux | tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate | googleapis.com |
Once synthesized, this building block is further elaborated. For instance, in the synthesis of KRAS G12C inhibitors, the Boc-protecting group is removed using acid to yield this compound hydrochloride. google.com This deprotected amine is then coupled with other complex heterocyclic fragments to construct the final modulator. google.com Similarly, in the synthesis of SHP2 inhibitors, the spirocyclic ketone is subjected to reactions such as epoxidation followed by nucleophilic ring-opening to install further complexity and build the final, pharmacologically active compound. google.com
Applications in Scaffold Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore broad areas of chemical space, often without a specific biological target in mind. This approach contrasts with target-oriented synthesis, which focuses on creating a single, predefined molecule.
While the this compound scaffold is a valuable precursor for specific, complex targets, a review of available scientific and patent literature does not indicate its application in broader diversity-oriented synthesis programs. google.comgoogle.comgoogleapis.comepo.orggoogle.com The reported uses are highly focused on constructing derivatives for a particular biological target, namely SHP2 or KRAS inhibitors.
The generation of chemical libraries is a cornerstone of DOS. Based on the available data, there are no published reports of large chemical libraries being generated from the this compound scaffold for general screening purposes. The synthetic efforts described are directed towards a limited set of analogues for structure-activity relationship (SAR) studies around a specific protein target rather than for creating broad scaffold diversity.
The design of novel molecular architectures is a key outcome of successful DOS strategies. While the synthesis of SHP2 and KRAS inhibitors based on the this compound core certainly leads to novel and complex molecular structures, these are not the product of a diversity-oriented approach. Instead, they are the result of rational drug design aimed at optimizing interactions with a known binding site. There is no evidence in the reviewed literature of this scaffold being used as a starting point in a divergent synthesis pathway to create a wide array of distinct molecular frameworks.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-Azaspiro[4.5]dec-2-en-1-one, and what factors influence reaction yield?
- Methodological Answer : The synthesis typically involves cyclization reactions, such as the condensation of ketones with amines under acidic or basic conditions. Key steps include:
- Ring closure : Use of catalysts like p-toluenesulfonic acid (PTSA) to facilitate spirocyclic formation .
- Purification : Column chromatography or recrystallization to isolate the product.
- Yield optimization : Adjusting reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., ethanol or dichloromethane) .
- Critical Factors : Impurity profiles, steric hindrance in the spirocyclic core, and solvent choice significantly impact yield.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
Q. What are the key structural features influencing the compound’s reactivity?
- Methodological Answer :
- Spirocyclic strain : Puckering coordinates (amplitude , phase ) affect ring strain and nucleophilic attack sites .
- Lactam moiety : The C=O group participates in hydrogen bonding, influencing solubility and intermolecular interactions .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Methodological Answer :
- Chiral catalysts : Use of (R)- or (S)-BINOL derivatives to induce asymmetry during cyclization .
- Chromatography : Chiral stationary phases (e.g., amylose-based) for enantiomer separation .
- Crystallization-induced asymmetric transformation (CIAT) : Recrystallization in chiral solvents to enrich one enantiomer .
Q. What strategies resolve contradictions between computational models and experimental crystallographic data?
- Methodological Answer :
- Software integration : Combine SHELXL (for refinement) with density functional theory (DFT) to validate bond angles and torsional strain .
- Discrepancy analysis : Use Cremer-Pople puckering parameters to compare experimental vs. simulated ring conformations .
- Example : Adjust force field parameters in molecular dynamics simulations if puckering amplitudes deviate by >0.1 Å .
Q. How to design reproducible in vivo studies for pharmacokinetic analysis?
- Methodological Answer :
- Model selection : Use transgenic mice with humanized cytochrome P450 enzymes to mimic human metabolism .
- Dosing regimen : Administer via intraperitoneal injection (10 mg/kg) with plasma sampling at 0, 1, 3, 6, and 24 hours .
- Analytical validation : LC-MS/MS with deuterated internal standards (e.g., D-labeled analog) to quantify bioavailability .
Data Contradiction Analysis
Q. How to address conflicting NMR and X-ray data on substituent orientation?
- Methodological Answer :
- Dynamic effects : NMR may average signals for flexible substituents, while X-ray captures static conformations. Use variable-temperature NMR to detect rotational barriers .
- Twinned crystals : Re-refine X-ray data using SHELXL’s TWIN/BASF commands to account for twinning .
Experimental Design Tables
Table 1 : Comparison of in vitro vs. in vivo models for pharmacological studies
| Model Type | Target System | Key Metrics | Limitations | Reference |
|---|---|---|---|---|
| In vitro | FAAH enzyme inhibition | IC, | Lacks tissue complexity | |
| In vivo | Rodent pain modulation | ED, plasma half-life | Species-specific metabolism |
Table 2 : Common synthetic impurities and mitigation strategies
| Impurity | Source | Mitigation |
|---|---|---|
| Diastereomers | Incomplete chiral resolution | Use of chiral HPLC |
| Oxidation byproducts | Air exposure | Reaction under N atmosphere |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
